Dimethyl(2,3,6-trichlorophenyl)silane

Description

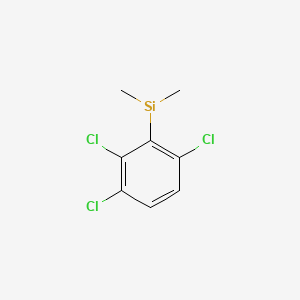

Dimethyl(2,3,6-trichlorophenyl)silane (CAS: 20082-68-2) is an organosilicon compound featuring a dimethylsilane group attached to a 2,3,6-trichlorophenyl substituent. This structure combines the hydrophobic and electron-withdrawing effects of chlorine atoms with the silicon center’s unique reactivity.

Properties

CAS No. |

33415-37-1 |

|---|---|

Molecular Formula |

C8H8Cl3Si |

Molecular Weight |

238.6 g/mol |

InChI |

InChI=1S/C8H8Cl3Si/c1-12(2)8-6(10)4-3-5(9)7(8)11/h3-4H,1-2H3 |

InChI Key |

ZVKIBSMEFCJNPV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)C1=C(C=CC(=C1Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(2,3,6-trichlorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,3,6-trichlorophenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2,3,6-trichlorophenyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Substituted phenyl silanes with various functional groups.

Scientific Research Applications

Dimethyl(2,3,6-trichlorophenyl)silane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

Biology: The compound is studied for its potential use in modifying biological molecules and surfaces.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.

Industry: It is utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of dimethyl(2,3,6-trichlorophenyl)silane involves its interaction with various molecular targets. The silicon atom can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane or silane linkages. These interactions are crucial in its applications in modifying surfaces and creating new materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Diphenylsilane (CAS: 775-12-2)

- Molecular Formula : C₁₂H₁₂Si

- Structure : Two phenyl groups attached to a silicon atom.

- Applications : Used as a precursor in silicone polymers and surface treatments .

Methylphenyldichlorosilane (LS 1490)

- Molecular Formula : C₇H₇Cl₂Si

- Structure : A methyl group, a phenyl group, and two chlorine atoms bonded to silicon.

- Properties : Higher reactivity due to Cl substituents on silicon; used in cross-linking reactions.

- Safety : Classified as extremely hazardous due to corrosive and toxic nature .

Trichloro(dichlorophenyl)Silane

- Molecular Formula : C₆H₃Cl₅Si

- Structure : Three Cl atoms on silicon and two Cl atoms on the phenyl ring.

- Properties : Enhanced electrophilicity and volatility compared to dimethyl-substituted analogs.

- Regulatory Status : Listed under emergency exposure limits due to acute toxicity .

Dimethyl(2,4,6-Trichlorophenyl)Silane

- Structure : Chlorine atoms at 2,4,6-positions on the phenyl ring.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.